molecular formula C11H10N2O2 B14705642 2-Diazonio-1-(4-methylphenyl)-3-oxobut-1-en-1-olate CAS No. 13298-57-2

2-Diazonio-1-(4-methylphenyl)-3-oxobut-1-en-1-olate

Cat. No.: B14705642
CAS No.: 13298-57-2
M. Wt: 202.21 g/mol
InChI Key: ZHQGQCZDJCAGOQ-UHFFFAOYSA-N
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Description

2-Diazonio-1-(4-methylphenyl)-3-oxobut-1-en-1-olate is a chemical compound with the molecular formula C9H8N2O It is known for its unique structure, which includes a diazonium group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-(4-methylphenyl)-3-oxobut-1-en-1-olate typically involves the diazotization of an appropriate precursor. One common method is the diazotization of 4-methylphenylhydrazine with nitrous acid, followed by the reaction with an α,β-unsaturated ketone. The reaction conditions often require low temperatures to stabilize the diazonium intermediate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-(4-methylphenyl)-3-oxobut-1-en-1-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted aromatic compounds .

Scientific Research Applications

2-Diazonio-1-(4-methylphenyl)-3-oxobut-1-en-1-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Diazonio-1-(4-methylphenyl)-3-oxobut-1-en-1-olate involves the reactivity of the diazonium group. This group can undergo various reactions, such as coupling with aromatic compounds to form azo compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Diazonio-1-(4-methylphenyl)ethenolate
  • 2-Diazonio-1-naphthalenolate
  • 2-Diazonio-1-(4-chlorophenyl)-3-oxobut-1-en-1-olate

Uniqueness

2-Diazonio-1-(4-methylphenyl)-3-oxobut-1-en-1-olate is unique due to its specific structure, which combines a diazonium group with a ketone group.

Properties

CAS No.

13298-57-2

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-diazo-1-(4-methylphenyl)butane-1,3-dione

InChI

InChI=1S/C11H10N2O2/c1-7-3-5-9(6-4-7)11(15)10(13-12)8(2)14/h3-6H,1-2H3

InChI Key

ZHQGQCZDJCAGOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=[N+]=[N-])C(=O)C

Origin of Product

United States

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